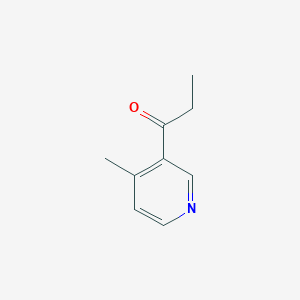

1-(4-Methylpyridin-3-yl)propan-1-one

Description

1-(4-Methylpyridin-3-yl)propan-1-one is a ketone derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a propan-1-one moiety at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in tuberculosis drug research. Its synthesis via 4-methylnicotinic acid derivatives achieves high yields (95%), and its structural characterization includes $ ^1H $ NMR data (δ 8.87, 7.95, 7.21 ppm) and a molecular ion peak at [M + H]$ ^+ = 181.1 $ .

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-(4-methylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C9H11NO/c1-3-9(11)8-6-10-5-4-7(8)2/h4-6H,3H2,1-2H3 |

InChI Key |

YQJXKHMRBXPWQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CN=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Methylpyridin-3-yl)propan-1-one with structurally related propan-1-one derivatives, emphasizing substituent effects on physicochemical properties, applications, and biological activity.

Table 1: Structural and Functional Comparison of Propan-1-one Derivatives

Key Structural and Functional Insights

Substituent Impact on Bioactivity The dimethylamino group in 3-(dimethylamino)-1-(4-methylpyridin-3-yl)propan-1-one enhances interactions with biological targets, likely contributing to its antitubercular activity . Halogenation (e.g., fluorine in 4-FMC) increases lipophilicity, improving blood-brain barrier penetration and CNS activity, as seen in cathinone derivatives .

Polarity and Toxicity Considerations Hydroxyl groups (e.g., in No. 2158) improve solubility but may introduce metabolic challenges.

Application-Driven Design Fragrance compounds (e.g., Nerone) prioritize volatility and stability, achieved through aliphatic rings (cyclohexenyl) and branched substituents (isopropyl) . Psychoactive substances (e.g., 4-FMC) leverage aromatic fluorination and amino groups to modulate receptor affinity and pharmacokinetics .

Analytical and Synthetic Methodologies

- SHELXL and Multiwfn are critical for structural refinement and electronic property analysis, respectively, enabling precise characterization of substituent effects on molecular behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.